![molecular formula C21H19ClN2O B2503178 1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1216809-64-1](/img/structure/B2503178.png)
1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a benzyl group, a phenoxymethyl group, and a benzimidazole core, making it a unique and potentially valuable molecule for various applications.
Mécanisme D'action
Benzimidazoles
are an important class of heterocyclic compounds with a wide range of applications . They are key components in many functional molecules used in everyday applications . They have been utilized in diverse areas such as pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Target of Action
For example, some benzimidazoles have antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
The mode of action of benzimidazoles can vary depending on the specific compound and its targets. Some benzimidazoles work by inhibiting certain enzymes, while others may interact with cellular structures or processes .
Biochemical Pathways
Benzimidazoles can affect various biochemical pathways depending on their specific targets. For example, some benzimidazoles used as antiparasitic drugs inhibit the polymerization of tubulin into microtubules, disrupting cell structure and function .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of benzimidazoles can vary widely depending on the specific compound. Some are well absorbed and widely distributed in the body, while others may be poorly absorbed or rapidly metabolized and excreted .
Result of Action
The molecular and cellular effects of benzimidazoles depend on their specific targets and mode of action. For example, benzimidazoles that inhibit tubulin polymerization can disrupt cell division and lead to cell death .
Action Environment
The action, efficacy, and stability of benzimidazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s solubility, stability, absorption, distribution, metabolism, and excretion .
Analyse Biochimique
Biochemical Properties
Benzimidazoles are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the benzimidazole derivative and the biomolecule it interacts with .
Cellular Effects
Benzimidazoles have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Benzimidazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride typically involves the condensation of o-phenylenediamine with benzyl chloride and phenoxymethyl chloride under basic conditions. The reaction is usually carried out in a polar solvent such as methanol or ethanol, with a strong base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reactions, and the product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Applications De Recherche Scientifique
1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-benzyl-2-phenyl-1H-benzo[d]imidazole
- 2-phenyl-1-[4-(2-piperidin-1-yl-ethoxy) benzyl]-1H-benzimidazole
Uniqueness
1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride is unique due to the presence of both benzyl and phenoxymethyl groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-benzyl-2-(phenoxymethyl)benzimidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O.ClH/c1-3-9-17(10-4-1)15-23-20-14-8-7-13-19(20)22-21(23)16-24-18-11-5-2-6-12-18;/h1-14H,15-16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOTWHZCKQTMSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2Z)-N-acetyl-7-(diethylamino)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2503095.png)
![N-[3-hydroxy-3-(thiophen-3-yl)propyl]-N'-(pyridin-3-yl)ethanediamide](/img/structure/B2503097.png)
![6-(4-Chlorophenyl)-2-[1-(pyridine-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2503098.png)
![N-[(furan-2-yl)methyl]-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2503100.png)
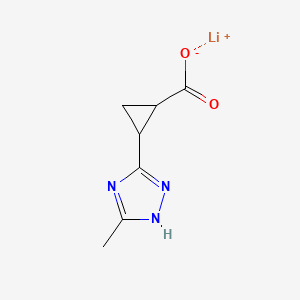
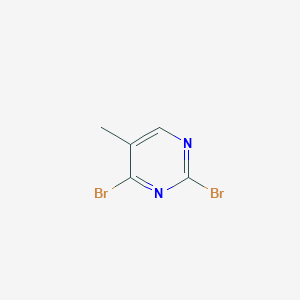
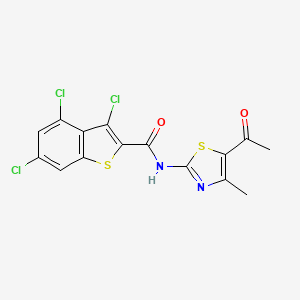
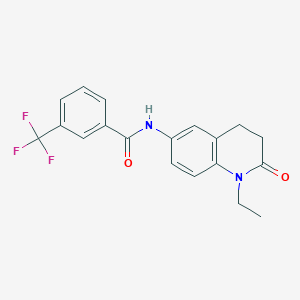
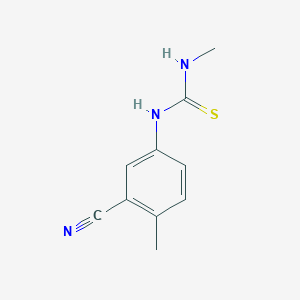
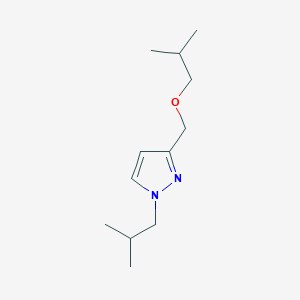
![5-(4-fluorophenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2503111.png)
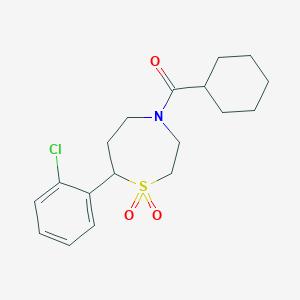
![2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2503116.png)
![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2,2-diphenylethanone](/img/structure/B2503117.png)
